N-ethoxy-3-iodobenzamide

Chemical Synthesis Quality Control Procurement Specification

N-Ethoxy-3-iodobenzamide is the definitive meta-substituted iodobenzamide for modular synthesis. Its 3-iodo group enables versatile palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the N-ethoxy handle precisely tunes hydrogen-bonding capacity and lipophilicity—critical for avoiding uncontrolled variables in binding selectivity, reaction yield, and metabolic clearance. When analytical consistency matters, specify CAS 290839-75-7 to ensure you receive this exact scaffold, not a generic iodobenzamide isomer.

Molecular Formula C9H10INO2
Molecular Weight 291.09 g/mol
Cat. No. B15081813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethoxy-3-iodobenzamide
Molecular FormulaC9H10INO2
Molecular Weight291.09 g/mol
Structural Identifiers
SMILESCCONC(=O)C1=CC(=CC=C1)I
InChIInChI=1S/C9H10INO2/c1-2-13-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12)
InChIKeyLCNMBXHEUDZBFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: N-ethoxy-3-iodobenzamide (CAS 290839-75-7) — A Halogenated Benzamide Building Block for Specialized Synthesis and Probe Development


N-ethoxy-3-iodobenzamide is a halogenated benzamide derivative with the molecular formula C₉H₁₀INO₂ and a molecular weight of 291.09 g/mol, identified by CAS Registry Number 290839-75-7 . It belongs to the class of meta-substituted iodobenzamides, characterized by an ethoxy group at the amide nitrogen and an iodine atom at the 3-position of the phenyl ring. The compound is primarily utilized as a synthetic intermediate and biochemical probe, with its iodine substituent enabling versatile cross-coupling reactivity (e.g., Suzuki, Sonogashira) and its ethoxy group modulating lipophilicity and metabolic stability . This combination of functional groups positions N-ethoxy-3-iodobenzamide as a distinct chemical tool, particularly valuable in medicinal chemistry campaigns requiring modular benzamide scaffolds.

Why General-Purpose Iodobenzamides Cannot Replace N-ethoxy-3-iodobenzamide in Targeted Applications


Generic substitution among iodobenzamide derivatives is problematic due to the specific positioning of substituents, which governs both synthetic utility and biological target engagement. The N-ethoxy modification in N-ethoxy-3-iodobenzamide alters the amide's hydrogen-bonding capacity and steric profile compared to N-unsubstituted or N-alkylated analogs, directly impacting solubility and metabolic clearance rates . Furthermore, the 3-iodo substitution pattern dictates reactivity in palladium-catalyzed cross-coupling reactions, with meta-iodo benzamides exhibiting distinct electronic effects relative to ortho- or para-iodo isomers . For procurement purposes, these structural nuances translate to divergent performance in assays; replacing N-ethoxy-3-iodobenzamide with, for example, 3-iodobenzamide (CAS 10388-19-9) or N-(2-hydroxyethyl)-3-iodobenzamide would introduce uncontrolled variables in reaction yield, binding selectivity, and pharmacokinetic properties. The following quantitative evidence details these critical differentiators.

Quantitative Differentiation of N-ethoxy-3-iodobenzamide Against Closest Analogs: A Data-Driven Selection Guide


Comparative Purity and Analytical Specification Benchmarks

For procurement in early discovery and scale-up, guaranteed purity directly influences downstream reaction success and assay reproducibility. N-ethoxy-3-iodobenzamide is commercially available with a minimum purity of 95% . This is a critical differentiator from the unsubstituted analog 3-iodobenzamide, which is typically offered at 97% purity [1]. While the 2% absolute difference may appear minor, for halogenated benzamides used in sensitive cross-coupling chemistry, a lower purity specification can indicate a higher probability of dehalogenated byproducts or residual palladium impurities, necessitating additional purification steps and increasing total cost of ownership.

Chemical Synthesis Quality Control Procurement Specification

Differential Molecular Properties for Formulation and Solubility

The presence of the N-ethoxy group in N-ethoxy-3-iodobenzamide (C₉H₁₀INO₂, MW 291.09 g/mol) results in distinct physicochemical properties compared to its parent, 3-iodobenzamide (C₇H₆INO, MW 247.03 g/mol) . The increased molecular weight and added heteroatom content contribute to a higher predicted logP and altered hydrogen-bond donor/acceptor count, which are critical parameters for cellular permeability and aqueous solubility. While direct experimental logP values are not available in public repositories for this compound, the structural difference is unambiguous and informs solvent selection for reaction setup and biological assay buffer compatibility.

Medicinal Chemistry Pre-formulation Physicochemical Properties

Storage Stability and Handling Requirements Comparison

Long-term storage conditions are a practical procurement consideration for compound libraries. N-ethoxy-3-iodobenzamide is recommended for long-term storage in a cool, dry place . In contrast, its close analog 3-iodobenzamide often requires storage at 2-8°C (refrigerated) [1], or at room temperature under inert atmosphere [2]. The less stringent storage recommendation for N-ethoxy-3-iodobenzamide (ambient, dry conditions) can reduce cold-chain logistics costs and simplify inventory management for high-throughput screening facilities.

Chemical Storage Stability Inventory Management

Optimal Use Cases for N-ethoxy-3-iodobenzamide in Research and Development


Synthesis of Diversified Benzamide Libraries via Cross-Coupling

The 3-iodo substituent in N-ethoxy-3-iodobenzamide serves as an effective leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the modular synthesis of biaryl and alkynyl benzamide derivatives . This makes it a strategic choice for medicinal chemistry groups building focused libraries around the benzamide scaffold. The N-ethoxy modification simultaneously provides a stable handle for further functionalization while modulating the core's physicochemical properties .

Biochemical Probe Development for Serotonin and Adenosine Receptors

Preliminary data from curated databases indicate that N-ethoxy-3-iodobenzamide has been profiled against the serotonin transporter (SERT) and adenosine A3 receptor, with reported affinity values in the low nanomolar range [1]. While these data require independent validation, they suggest potential utility as a starting point for developing novel radioligands or fluorescent probes for GPCR and transporter pharmacology studies, particularly given the iodine atom's potential for radioisotope substitution.

Lead Optimization for Improved Pharmacokinetic Properties

The N-ethoxy group, relative to an unsubstituted amide or a methyl ether, can enhance metabolic stability and modulate lipophilicity. In early lead optimization campaigns where a benzamide core is a key pharmacophore, N-ethoxy-3-iodobenzamide offers a specific balance of hydrophobicity and hydrogen-bonding capacity . Its use as a synthetic intermediate allows medicinal chemists to rapidly explore structure-activity relationships (SAR) around the amide nitrogen while retaining the synthetic utility of the iodine atom for late-stage diversification .

Reference Standard for Analytical Method Development

With a defined CAS number (290839-75-7) and commercial availability at 95% purity , N-ethoxy-3-iodobenzamide can serve as a reference standard for developing and validating HPLC or LC-MS methods. Its unique retention time and mass spectral signature (M+• at m/z 291.09) are essential for quantifying related substances in synthetic preparations or for monitoring metabolic stability in in vitro assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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